2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
Description
2-Butoxyethyl (1)-2-(4-chloro-2-methylphenoxy)propionate (CAS 23359-62-8) is a synthetic phenoxypropionate herbicide derived from the parent acid, 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP; CAS 93-65-2). As an ester derivative, it belongs to the auxin-mimic herbicide class (HRAC Group O) and functions by disrupting plant cell growth . Its molecular formula is C₁₅H₂₀ClO₄, with a molecular weight of 313.77 g/mol and a logP of 3.20, indicating moderate lipophilicity . The compound is primarily used in industrial and agricultural settings for broadleaf weed control, formulated to enhance solubility and absorption in target plants .
Properties
CAS No. |
40390-13-4 |
|---|---|
Molecular Formula |
C16H23ClO4 |
Molecular Weight |
314.80 g/mol |
IUPAC Name |
2-butoxyethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C16H23ClO4/c1-4-5-8-19-9-10-20-16(18)13(3)21-15-7-6-14(17)11-12(15)2/h6-7,11,13H,4-5,8-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
GWFGUAFFJVHZKY-ZDUSSCGKSA-N |
Isomeric SMILES |
CCCCOCCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CCCCOCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Similarities and Modifications
Phenoxypropionate herbicides share a common backbone: a phenoxy group substituted with chlorine and methyl groups, linked to a propionic acid moiety. The primary structural variation lies in the esterification of the acid group with different alcohols (Table 1). Key analogues include:
Table 1: Physicochemical and Functional Properties of Selected Phenoxypropionates
Key Observations :
- Esterification Impact : Ester derivatives exhibit higher lipophilicity (logP) and lower water solubility compared to the parent acid (MCPP). For example, the octyl ester’s solubility is 100 μg/L , significantly lower than MCPP’s 740 mg/L , enhancing soil persistence but reducing mobility .
- The 2-butoxyethyl group balances solubility and volatility, making it suitable for foliar applications .
Herbicidal Activity and Mode of Action
All analogues act as synthetic auxins, disrupting cell elongation and division in susceptible plants. However, esterification modifies uptake and translocation:
Enantiomer-Specific Activity :
- Enzymatic degradation by bacteria (e.g., Delftia acidovorans) shows enantioselectivity. For example, R-enantiomers of phenoxypropionates are cleaved 1.5–2× faster than S-enantiomers . The 2-butoxyethyl ester’s stereochemical configuration (if resolved) could influence environmental persistence .
Environmental and Toxicological Profiles
- Toxicity: MCPP is classified as a carcinogen (EPA) with acute toxicity (LD₅₀ = 1,200 mg/kg in rats) . Ester derivatives generally exhibit reduced acute toxicity due to slower systemic release but may pose risks through bioaccumulation .
- Octyl and cyclohexyl esters’ higher hydrophobicity increases adsorption to organic matter, prolonging soil half-life .
Regulatory and Commercial Status
- 2-Butoxyethyl Ester : Listed in EINECS (EC 245-609-4) and approved for industrial/research use .
- Dichlorprop-butotyl (a dichlorinated analogue): Approved by ISO, highlighting regulatory acceptance of similar esters .
- Market Trends : Pentyl and imidazolium derivatives are emerging, driven by demand for low-volatility formulations .
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